5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine
CAS No.: 175202-11-6
Cat. No.: VC20906925
Molecular Formula: C12H20N4O3S
Molecular Weight: 300.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175202-11-6 |
|---|---|
| Molecular Formula | C12H20N4O3S |
| Molecular Weight | 300.38 g/mol |
| IUPAC Name | 5-tert-butylsulfonyl-2-morpholin-4-ylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H20N4O3S/c1-12(2,3)20(17,18)9-8-14-11(15-10(9)13)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H2,13,14,15) |
| Standard InChI Key | GDHZZUDBHRLEQY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2 |
| Canonical SMILES | CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2 |
Introduction
Chemical Identification and Structure
Basic Identification
5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. Table 1 presents the key identification parameters of this compound.
Table 1: Identification Parameters
Structural Features
The molecular structure of 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine comprises several key components that contribute to its chemical and biological properties:
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A pyrimidine core that serves as the backbone of the molecule
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A morpholine ring attached at position 2 of the pyrimidine
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An amino group (-NH₂) at position 4 of the pyrimidine
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A tert-butylsulfonyl group at position 5 of the pyrimidine
This structural arrangement creates a compound with multiple functional groups capable of engaging in various biochemical interactions, particularly with enzymes and receptors involved in disease pathways .
Physical and Chemical Properties
Physical Properties
The physical properties of 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine are crucial for understanding its behavior in biological systems and formulation processes. Table 2 summarizes the key physical parameters of this compound.
Table 2: Physical Properties
Chemical Properties
The chemical behavior of 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine is influenced by its functional groups and electronic distribution. Table 3 presents the important chemical parameters of this compound.
Table 3: Chemical Properties
Biological Activity and Applications
Research Applications
5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine is primarily used for research purposes, serving several important functions in the pharmaceutical and biochemical research fields:
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As a reference substance for drug impurities analysis
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As a reagent in biochemical and medicinal research
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As a potential lead compound in drug discovery programs
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For structure-activity relationship studies in medicinal chemistry
These applications make it a valuable tool for researchers in pharmaceutical sciences and medicinal chemistry .
Synthesis and Related Compounds
Synthetic Routes
Future Research Directions
The current understanding of 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine suggests several promising avenues for future research:
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Further investigation of its anti-cancer mechanisms and specific molecular targets
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Development of structural analogs with enhanced potency or selectivity
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Exploration of potential applications beyond cancer, such as in other disease areas
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Optimization of synthetic routes to improve yield and purity
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Detailed studies of structure-activity relationships to guide future drug design
Advancing research in these areas could potentially lead to the development of novel therapeutic agents based on the 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine scaffold.
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